molecular formula C30H20N6 B1624393 Bisterpy CAS No. 128143-86-2

Bisterpy

Cat. No. B1624393
M. Wt: 464.5 g/mol
InChI Key: MJIFJDSQZXDTOT-UHFFFAOYSA-N
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Description

Bisterpy is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. It is a heterocyclic compound with a molecular formula of C10H8N2O2 and a molecular weight of 196.18 g/mol. Bisterpy is commonly used in the synthesis of organic compounds and has been found to have various biochemical and physiological effects. In

Scientific Research Applications

Metal-Mediated Coordination Polyelectrolyte Hybrids

The self-assembly of metal-mediated coordination polyelectrolyte multilayers employing a bisterpyridine ligand (Bisterpy) has been explored at air-water interfaces. These assemblies are facilitated by coordination reactions between the bidentate ligand Bisterpy and inorganic salts, supported by anionic poly(styrenesulfonic acid-o-maleic) (PSS) acid layers to avoid dissolution. Such hybrids demonstrate potential in the development of redox-based molecular switches and display devices, attributed to their strong stability and electrochromic response under applied potentials, showcasing Bisterpy's role in facilitating advanced material functionalities (Zhang et al., 2009).

Self-Healing Polymer Coatings

Bisterpy has been integrated into self-healing polymer coatings through iron bisterpyridine complexes embedded in a polymer network based on methacrylates. These materials exhibit self-healing properties, with the influence of comonomers on thermal properties being a focal point of study. This application underscores the potential of Bisterpy in creating advanced materials that can repair themselves, contributing to longer-lasting and more sustainable material solutions (Bode et al., 2013).

Nanohybrid Construction

The complexation of multiwalled carbon nanotubes (MWNTs) with novel hexameric metallomacrocycles using a functionalized bis(terpyridine) building block represents another significant application of Bisterpy. This method produces nanohybrid adducts characterized by transmission electron microscopy and Raman spectroscopy, highlighting Bisterpy's versatility in creating functional nanomaterials for various technological applications (Hwang et al., 2006).

Synthesis of Novel Bisterpyridines

The development of a new protocol for synthesizing novel bisterpyridine derivatives via palladium-catalyzed Miyaura- and Suzuki-type cross-couplings has expanded the utility of Bisterpy in chemical synthesis. This efficient, mild, and broadly applicable method allows for the versatile construction of bisterpyridines, enabling symmetric and unsymmetric introduction of various substituents, thereby facilitating the creation of complex molecules for research and industrial applications (Han et al., 2007).

Bistable Systems for Energy Harvesting

Investigations into bistable energy harvesting devices have identified Bisterpy-related materials as promising due to their unique snap-through action and nonlinear characteristics. These materials facilitate large amplitude motion, significantly enhancing power generation across a broad-frequency bandwidth, which is crucial for the efficient conversion of vibrational energy into electrical power. The exploration of bistable electromechanical dynamics with Bisterpy-related materials underscores their potential in sustainable energy technologies (Harne & Wang, 2013).

properties

IUPAC Name

4-(2,6-dipyridin-2-ylpyridin-4-yl)-2,6-dipyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N6/c1-5-13-31-23(9-1)27-17-21(18-28(35-27)24-10-2-6-14-32-24)22-19-29(25-11-3-7-15-33-25)36-30(20-22)26-12-4-8-16-34-26/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIFJDSQZXDTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475142
Record name 6',6''-Di(pyridin-2-yl)-2,2':4',4'':2'',2'''-quaterpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisterpy

CAS RN

128143-86-2
Record name 6',6''-Di(pyridin-2-yl)-2,2':4',4'':2'',2'''-quaterpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6',6''-Di(pyridin-2-yl)-2,2':4',4'':2'',2'''-quaterpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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